molecular formula C5H8F2 B13418600 1,1-Difluoropent-1-ene

1,1-Difluoropent-1-ene

Katalognummer: B13418600
Molekulargewicht: 106.11 g/mol
InChI-Schlüssel: TVMVISNVWGBUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoropent-1-ene is an organofluorine compound with the molecular formula C5H8F2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of fluorine atoms in the compound imparts unique chemical properties, making it valuable in synthetic chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Difluoropent-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-pentene with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient incorporation of fluorine atoms into the pentene molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoropent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,1-Difluoropent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorine atoms for enhanced biological activity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 1,1-difluoropent-1-ene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include the formation of reactive intermediates that can participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C5H8F2

Molekulargewicht

106.11 g/mol

IUPAC-Name

1,1-difluoropent-1-ene

InChI

InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3

InChI-Schlüssel

TVMVISNVWGBUGD-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.